molecular formula C19H25N3O B6971204 [1-[(2-cyclopropylphenyl)methyl]piperidin-4-yl]-(1H-imidazol-2-yl)methanol

[1-[(2-cyclopropylphenyl)methyl]piperidin-4-yl]-(1H-imidazol-2-yl)methanol

Cat. No.: B6971204
M. Wt: 311.4 g/mol
InChI Key: BTWHJALUGJUQGR-UHFFFAOYSA-N
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Description

[1-[(2-cyclopropylphenyl)methyl]piperidin-4-yl]-(1H-imidazol-2-yl)methanol is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a piperidine ring, an imidazole moiety, and a cyclopropylphenyl group, making it a versatile molecule for research and industrial purposes.

Properties

IUPAC Name

[1-[(2-cyclopropylphenyl)methyl]piperidin-4-yl]-(1H-imidazol-2-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O/c23-18(19-20-9-10-21-19)15-7-11-22(12-8-15)13-16-3-1-2-4-17(16)14-5-6-14/h1-4,9-10,14-15,18,23H,5-8,11-13H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTWHJALUGJUQGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC=CC=C2CN3CCC(CC3)C(C4=NC=CN4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-[(2-cyclopropylphenyl)methyl]piperidin-4-yl]-(1H-imidazol-2-yl)methanol typically involves multi-step organic reactions. One common method starts with the preparation of the piperidine ring, followed by the introduction of the cyclopropylphenyl group through a Friedel-Crafts alkylation reaction. The imidazole moiety is then attached via a nucleophilic substitution reaction. The final step involves the reduction of the intermediate compound to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature control, solvent selection, and catalyst usage, are crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

[1-[(2-cyclopropylphenyl)methyl]piperidin-4-yl]-(1H-imidazol-2-yl)methanol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its versatility.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Sodium hydride (NaH), alkyl halides

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, [1-[(2-cyclopropylphenyl)methyl]piperidin-4-yl]-(1H-imidazol-2-yl)methanol is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential interactions with various biomolecules. Its ability to bind to specific receptors or enzymes makes it a valuable tool for understanding biological processes and developing new therapeutic agents.

Medicine

In medicine, [1-[(2-cyclopropylphenyl)methyl]piperidin-4-yl]-(1H-imidazol-2-yl)methanol is investigated for its potential pharmacological properties. It may serve as a lead compound for developing drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science, catalysis, and chemical manufacturing.

Mechanism of Action

The mechanism of action of [1-[(2-cyclopropylphenyl)methyl]piperidin-4-yl]-(1H-imidazol-2-yl)methanol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.

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